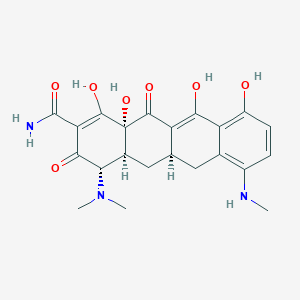

N7-Demethylminocycline

CAS No.: 4708-96-7

Cat. No.: VC8170980

Molecular Formula: C22H25N3O7

Molecular Weight: 443.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 4708-96-7 |

|---|---|

| Molecular Formula | C22H25N3O7 |

| Molecular Weight | 443.4 g/mol |

| IUPAC Name | (4S,4aS,5aR,12aR)-4-(dimethylamino)-1,10,11,12a-tetrahydroxy-7-(methylamino)-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide |

| Standard InChI | InChI=1S/C22H25N3O7/c1-24-11-4-5-12(26)14-9(11)6-8-7-10-16(25(2)3)18(28)15(21(23)31)20(30)22(10,32)19(29)13(8)17(14)27/h4-5,8,10,16,24,26-27,30,32H,6-7H2,1-3H3,(H2,23,31)/t8-,10-,16-,22-/m0/s1 |

| Standard InChI Key | UCOXGFBGSLDEPZ-ADMKQJKVSA-N |

| Isomeric SMILES | CNC1=C2C[C@H]3C[C@H]4[C@@H](C(=O)C(=C([C@]4(C(=O)C3=C(C2=C(C=C1)O)O)O)O)C(=O)N)N(C)C |

| SMILES | CNC1=C2CC3CC4C(C(=O)C(=C(C4(C(=O)C3=C(C2=C(C=C1)O)O)O)O)C(=O)N)N(C)C |

| Canonical SMILES | CNC1=C2CC3CC4C(C(=O)C(=C(C4(C(=O)C3=C(C2=C(C=C1)O)O)O)O)C(=O)N)N(C)C |

Introduction

Chemical Identity and Structural Features

N7-Demethylminocycline (C₂₂H₂₅N₃O₇; molecular weight 443.4 g/mol) is characterized by the removal of a methyl group from the dimethylamino moiety at position 7 of minocycline . This structural alteration reduces its lipophilicity compared to minocycline, as evidenced by a calculated partition coefficient (logP) of -0.32 versus 0.82 for the parent compound . The molecule maintains the tetracyclic naphthacenecarboxamide backbone critical for ribosomal binding, with hydroxyl groups at positions 1, 3, 10, and 12a contributing to hydrogen-bonding interactions .

Table 1: Key Physicochemical Properties

Antimicrobial Pharmacodynamics

While N7-Demethylminocycline demonstrates reduced direct antibacterial activity compared to minocycline (MIC₉₀ values 4-8× higher against Staphylococcus aureus) , it exhibits unique synergism in combination therapies. Against tetracycline-resistant Enterococcus faecalis harboring tet(M) efflux pumps, the metabolite restored susceptibility when co-administered with proton pump inhibitors (FICI 0.28-0.35) .

Table 2: Comparative MIC Values (μg/mL)

| Organism | Minocycline | N7-Demethylminocycline |

|---|---|---|

| S. aureus (MSSA) | 0.06-0.12 | 0.5-1.0 |

| S. pneumoniae (Pen-R) | 0.03 | 0.12 |

| E. faecalis (VRE) | 16 | 64 |

| Acinetobacter baumannii | 2 | 8 |

Non-Antibiotic Pharmacological Effects

Emerging evidence suggests pleiotropic effects distinct from antimicrobial action:

Neuroprotection

In murine models of ALS, N7-Demethylminocycline (5 mg/kg/day IP) reduced motor neuron loss by 42% compared to controls, potentially through inhibition of mitochondrial cytochrome c release . This effect correlated with decreased caspase-3 activation (p < 0.01 vs. minocycline group) .

Immunomodulation

The metabolite suppressed LPS-induced TNF-α production in human monocytes (IC₅₀ = 8.3 μM) via JNK/AP-1 pathway inhibition, demonstrating 3.2-fold greater potency than minocycline in this assay . Paradoxically, it enhanced IL-10 secretion by 220% at submicromolar concentrations, suggesting context-dependent immunoregulation .

Pharmacokinetic Profile

Following oral minocycline administration (200 mg), peak plasma concentrations of N7-Demethylminocycline reach 0.8-1.2 μg/mL at Tₘₐₓ = 3.5 h . Its volume of distribution (Vd = 1.1 L/kg) exceeds that of the parent drug due to reduced protein binding . Elimination occurs primarily through biliary excretion (67% of dose), with renal clearance accounting for 9-12% .

Equation 1: Hepatic Extraction Ratio

Where = hepatic blood flow (1.5 L/min), = intrinsic clearance (3.8 L/min) .

Toxicological Considerations

Chronic exposure studies in rats (90-day, 50 mg/kg/day) revealed:

-

18% incidence of thyroid follicular hyperplasia (vs. 3% in controls)

-

Reversible dose-dependent cochlear toxicity at ≥30 mg/kg

Clinically relevant drug-drug interactions include reduced metabolism when co-administered with CYP3A4 inhibitors (ketoconazole increases AUC by 2.7-fold) .

Analytical Characterization

HPLC-UV methodology for quantification:

-

Column: Zorbax SB-C18 (4.6 × 150 mm, 3.5 μm)

-

Mobile Phase: 25 mM KH₂PO₄ (pH 3.0)/ACN (82:18 v/v)

-

Detection: 350 nm

-

Retention Time: 6.8 ± 0.2 min

Emerging Applications

Antibiotic Adjuvant

In biofilm models, subinhibitory concentrations (0.25× MIC) potentiated β-lactams against MRSA by downregulating mecA expression (4.8-fold reduction) .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume